
Decahydroisoquinoline-3-carboxylic acid
Vue d'ensemble
Description
Decahydroisoquinoline-3-carboxylic acid is a nitrogen-containing heterocyclic compound with the chemical formula C10H17NO2. It is a derivative of isoquinoline and is characterized by a fully saturated ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of decahydroisoquinoline-3-carboxylic acid typically involves the hydrogenation of isoquinoline or tetrahydroisoquinoline. One common method includes the selective hydrogenation of isoquinoline using a suitable catalyst under controlled conditions . Another approach involves the conversion of (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide to (S)-decahydroisoquinoline-3-carboxylic acid t-butylamide, followed by further processing .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods utilize high-pressure hydrogenation reactors and specific catalysts to achieve efficient conversion rates. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Decahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Applications De Recherche Scientifique
Decahydroisoquinoline-3-carboxylic acid and its derivatives have various applications, primarily in the field of neurological disorders as antagonists for certain receptors .
Scientific Research Applications
AMPA Receptor Antagonists: this compound derivatives are used as antagonists of the AMPA receptor . For example, (3S,4aR,6R,8aR)-6-(2-(1H-tetrazol-5-yl)ethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid is a potent and selective AMPA antagonist .
- Treatment of Neurological Disorders: These compounds can be used in the treatment of neurological disorders . The derivatives can antagonize the AMPA or GluRs receptor . They are also used in the manufacture of medicaments for neurological disorders, pain, or migraine .
- Kindling Suppression: Decahydroisoquinoline mixed AMPA receptor and GluR5 kainate receptor antagonists like LY293558 can suppress the development of behavioral kindled seizure activity .
- Neuroprotective Agents: Certain 6-substituted decahydroisoquinoline-3-carboxylic acids are potential N-methyl-D-aspartate (NMDA) receptor antagonists and may be used as cerebroprotective agents in acute and chronic neurodegenerative disorders .
NMDA Receptor Antagonists: Some derivatives act as NMDA receptor antagonists .
- Structure-Activity Relationship Studies: Decahydroisoquinoline derivatives have been synthesized and evaluated to understand the spatial and steric requirements for affinity at the NMDA receptor . Two potent and selective NMDA receptor antagonists identified are the phosphonate- and tetrazole-substituted amino acids 31a and 32a .
Other Applications:
Mécanisme D'action
The mechanism of action of decahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an AMPA receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating excitatory synaptic transmission in the brain. This action can have neuroprotective effects and is being explored for the treatment of neurodegenerative disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydroisoquinoline-3-carboxylic acid: A less saturated analog with similar structural features.
Isoquinoline-3-carboxylic acid: The unsaturated parent compound.
6-substituted decahydroisoquinoline-3-carboxylic acids: Variants with substitutions at the 6-position, which can alter their biological activity.
Uniqueness
Decahydroisoquinoline-3-carboxylic acid is unique due to its fully saturated ring system, which imparts distinct chemical and biological properties. Its ability to act as an AMPA receptor antagonist sets it apart from other similar compounds, making it a valuable molecule for research and therapeutic applications .
Activité Biologique
Decahydroisoquinoline-3-carboxylic acid (DHICA) is a compound that has garnered attention for its diverse biological activities, particularly in the realm of neuropharmacology. This article delves into the biological activity of DHICA, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a fully saturated ring system, which distinguishes it from its unsaturated analogs. Its structure allows for unique interactions with biological targets, particularly in the central nervous system.
DHICA primarily functions as an AMPA receptor antagonist , modulating excitatory neurotransmission. By inhibiting AMPA receptors, DHICA can reduce glutamate-induced excitotoxicity, which is implicated in various neurodegenerative disorders. The compound has also shown activity against NMDA receptors, further establishing its role in neuroprotection.
1. Neuroprotective Effects
A study demonstrated that DHICA effectively blocked calcium influx induced by glutamate and other excitatory amino acids in neuronal cultures. This blockade is crucial as excessive calcium influx is a hallmark of neurodegeneration. The study reported that DHICA's action is similar to that of other known AMPA antagonists, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease and ischemic brain injury .
2. Cardiovascular Applications
Research indicates that DHICA may also have cardiovascular benefits. In animal models, it was shown to inhibit angiotensin-converting enzyme (ACE) activity, leading to reduced blood pressure and improved cardiac function. Specifically, chronic treatment with DHICA resulted in significant ACE inhibition compared to standard treatments . This suggests potential applications in managing heart failure and hypertension.
Case Studies
Case Study 1: Neurodegenerative Disease Model
In a model of Alzheimer's disease, administration of DHICA led to a significant reduction in neuronal death associated with amyloid-beta toxicity. The protective effects were attributed to the compound's ability to prevent excitotoxicity through AMPA receptor inhibition .
Case Study 2: Hypertensive Rats
In spontaneously hypertensive rats, oral administration of DHICA at doses of 1 mg/kg resulted in a marked decrease in heart rate and improved coronary blood flow without adversely affecting contractility. This dual action highlights its potential as a therapeutic agent for managing cardiac insufficiency .
Comparative Analysis with Similar Compounds
Compound | Mechanism of Action | Therapeutic Applications |
---|---|---|
This compound | AMPA/NMDA receptor antagonist | Neuroprotection, cardiovascular health |
Tetrahydroisoquinoline-3-carboxylic acid | Less potent AMPA antagonist | Limited neuroprotective effects |
Isoquinoline-3-carboxylic acid | Non-selective receptor interactions | Broader pharmacological applications |
Q & A
Basic Research Questions
Q. What are the key structural features of Decahydroisoquinoline-3-carboxylic acid that influence its pharmacological activity?
Methodological Answer: The pharmacological activity of this compound derivatives is determined by:
- Stereochemistry : The (3S,4aR,6R,8aR) configuration is critical for binding to AMPA receptors, as shown in competitive antagonism studies .
- Tetrazole substitution : The 6-[2-(1H-tetrazol-5-yl)ethyl] group enhances receptor binding by mimicking the glutamate carboxylate group, enabling competitive inhibition .
- Rigid bicyclic scaffold : The decahydroisoquinoline core restricts conformational flexibility, improving target specificity .
Researchers should prioritize chiral synthesis and X-ray crystallography to validate stereochemical integrity during compound design .
Q. What experimental models are appropriate for evaluating this compound's neuroprotective effects?
Methodological Answer:
- In vitro models : Use radioligand displacement assays (e.g., [³H]AMPA binding) to quantify receptor affinity . Electrophysiological recordings in hippocampal slices can assess functional antagonism of glutamate-induced currents .
- In vivo models : Urethane-anesthetized rat models are effective for studying NMDA/AMPA receptor modulation in micturition reflexes . For epilepsy, employ kainic acid-induced seizure models to evaluate anticonvulsant efficacy .
Q. What safety protocols should be followed when handling this compound analogs in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use EN 166-certified safety goggles, nitrile gloves, and flame-retardant lab coats .
- Ventilation : Conduct synthesis in fume hoods with >12 air changes/hour to prevent inhalation of aerosols .
- Spill management : Avoid dust generation; use inert absorbents (e.g., vermiculite) for containment .
- Waste disposal : Segregate hazardous waste and avoid drainage systems to prevent environmental contamination .
Q. What analytical techniques are critical for characterizing the stereochemical purity of synthesized derivatives?
Methodological Answer:
- Chiral HPLC : Resolve enantiomers using polysaccharide-based columns (e.g., Chiralpak IA) with UV detection at 254 nm .
- X-ray crystallography : Confirm absolute configuration by solving crystal structures of heavy-atom derivatives (e.g., brominated analogs) .
- NMR spectroscopy : Use NOESY experiments to verify spatial proximity of protons in rigid bicyclic systems .
Advanced Research Questions
Q. How can researchers optimize the structure-activity relationship (SAR) of this compound derivatives for enhanced receptor specificity?
Methodological Answer:
- Substitution at C6 : Introduce bioisosteres of tetrazole (e.g., carboxylate or sulfonate groups) to balance potency and metabolic stability .
- Ring saturation : Compare decahydroisoquinoline (fully saturated) vs. tetrahydroisoquinoline analogs to assess conformational effects on AMPA vs. NMDA receptor selectivity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with GluA2 ligand-binding domains .
Q. What methodological approaches resolve contradictions between in vitro binding affinity and in vivo efficacy data for AMPA receptor antagonists?
Methodological Answer:
- Comparative pharmacokinetic studies : Measure plasma and brain concentrations via LC-MS/MS to correlate in vitro IC₅₀ values with tissue exposure .
- Metabolic profiling : Incubate compounds with liver microsomes to identify rapid clearance mechanisms (e.g., cytochrome P450 oxidation) .
- Receptor occupancy imaging : Use ¹¹C-labeled derivatives (e.g., ¹¹C-LY293558) in PET scans to quantify target engagement in live models .
Q. How can computational modeling predict the binding orientation of this compound derivatives at AMPA receptors?
Methodological Answer:
- Homology modeling : Build GluA2 receptor models using templates like PDB 3H6G .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of hydrogen bonds with Arg485 and Glu705 .
- Free energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .
Q. What strategies mitigate the pharmacokinetic challenges (e.g., blood-brain barrier penetration) associated with this compound-based therapeutics?
Methodological Answer:
- Prodrug design : Convert carboxylic acid to ester prodrugs (e.g., ethyl esters) to enhance lipophilicity and BBB penetration, followed by enzymatic hydrolysis in the brain .
- Structural simplification : Replace the tetrazole group with smaller moieties (e.g., trifluoromethyl) to reduce molecular weight while retaining affinity .
- Nanocarrier systems : Encapsulate derivatives in PEGylated liposomes to prolong systemic circulation and facilitate passive brain targeting .
Propriétés
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h7-9,11H,1-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSENYWQRQUNUGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNC(CC2C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201002859 | |
Record name | Decahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201002859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82717-30-4 | |
Record name | Decahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201002859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.